N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
Chemical Identity and Structural Characterization
Molecular Identity and Classification
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is systematically classified as a pyridine amide derivative with the Chemical Abstracts Service registry number 898561-65-4. The compound belongs to the broader class of hydroxypyridine derivatives, specifically characterized as a 5-hydroxypyridin-2-yl substituted propanamide. According to chemical databases, this compound is also recognized by several synonymous names including N-(5-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide and Propanamide, N-(5-hydroxy-2-pyridinyl)-2,2-dimethyl-.
The molecular descriptor number MFCD08457781 has been assigned to this compound in chemical inventory systems. The compound demonstrates characteristic properties of both aromatic heterocycles and aliphatic amides, positioning it within the intersection of these two important chemical families. The presence of the hydroxyl group on the pyridine ring significantly influences its chemical behavior and potential for hydrogen bonding interactions.
Chemical suppliers and research institutions have categorized this compound as an intermediate in organic syntheses, highlighting its utility as a building block for more complex molecular structures. The compound's classification extends to its role in medicinal chemistry research, where pyridine derivatives with hydroxyl substitutions are frequently investigated for their biological activity profiles.
Structural Features and Bond Characteristics
The molecular structure of this compound exhibits several distinctive structural elements that define its chemical properties and reactivity patterns. The compound features a pyridine ring system with a hydroxyl group positioned at the 5-carbon, creating a specific substitution pattern that influences both electronic distribution and steric considerations.
The amide linkage connects the pyridine ring to a highly branched aliphatic chain, specifically a 2,2-dimethylpropanamide moiety. This tertiary carbon center adjacent to the carbonyl group creates significant steric hindrance around the amide functionality, which can influence both the compound's conformational preferences and its reactivity in chemical transformations. The presence of three methyl groups on the carbon alpha to the carbonyl creates a tert-butyl-like environment that provides considerable steric protection to the amide group.
The hydroxyl group on the pyridine ring introduces significant polarity to the molecule and serves as both a hydrogen bond donor and acceptor. This functional group can participate in intramolecular interactions with the amide nitrogen or carbonyl oxygen, potentially influencing the compound's three-dimensional structure and stability. The positioning of the hydroxyl group at the 5-position relative to the nitrogen in the pyridine ring creates a specific electronic environment that can affect the compound's acid-base properties.
The amide functionality itself exhibits typical characteristics of secondary amides, with the nitrogen atom capable of participating in hydrogen bonding interactions. The carbonyl oxygen provides an additional site for hydrogen bonding and dipolar interactions, contributing to the compound's overall polarity and potential for intermolecular associations.
Isomeric Forms and Structural Variants
This compound can exist in various structural forms and exhibits relationships with several isomeric compounds within the hydroxypyridine amide family. The compound's structure allows for potential tautomeric equilibria, particularly involving the hydroxyl group on the pyridine ring, which may exist in equilibrium with a pyridone form under certain conditions.
The hydroxyl group attached to the pyridine ring can potentially undergo tautomerization similar to other hydroxypyridine derivatives. This tautomeric behavior parallels that observed in 2-pyridone systems, where lactam-lactim tautomerism can occur. However, the specific positioning of the hydroxyl group at the 5-position rather than the 2-position limits the extent of such tautomeric rearrangements compared to classical 2-hydroxypyridine systems.
Several positional isomers of this compound exist within chemical databases, including N-(3-Hydroxypyridin-2-yl)pivalamide, which demonstrates the structural diversity possible within this chemical family. These positional isomers differ in the location of the hydroxyl group on the pyridine ring, leading to distinct electronic and steric environments that can significantly affect their chemical and biological properties.
The compound also exhibits structural relationships with other pyridine amide derivatives, such as N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide, which shares the same amide side chain but features different substitution patterns on the pyridine ring. These structural variants provide insights into structure-activity relationships and the influence of different substituents on the overall molecular properties.
Physicochemical Properties
Molecular Weight and Empirical Formula
This compound possesses a molecular formula of C₁₀H₁₄N₂O₂, representing a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms. The precise molecular weight has been calculated as 194.23 grams per mole using standard atomic masses. This molecular weight places the compound within the range typical for small molecule pharmaceuticals and research chemicals.
The empirical formula reveals the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The nitrogen content of approximately 14.4% by mass reflects the contribution of both the pyridine ring nitrogen and the amide nitrogen functionality. The oxygen content, representing approximately 16.5% by mass, arises from the hydroxyl group and the amide carbonyl functionality.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Monoisotopic Mass | 194.105528 |
The monoisotopic mass, calculated using the most abundant isotopes of each element, provides a precise value of 194.105528 atomic mass units. This value is particularly important for mass spectrometric analyses and accurate molecular identification procedures.
Solubility Parameters
The solubility characteristics of this compound reflect the compound's dual nature, combining polar functional groups with hydrophobic aliphatic components. The compound demonstrates moderate polarity due to the presence of the hydroxyl group and amide functionality, which can engage in hydrogen bonding interactions with suitable solvents.
The hydroxyl group on the pyridine ring significantly enhances the compound's ability to interact with polar solvents through hydrogen bonding mechanisms. This functional group serves as both a hydrogen bond donor and acceptor, facilitating dissolution in protic solvents such as alcohols and water to varying degrees. The amide group contributes additional polarity through its carbonyl oxygen and nitrogen hydrogen, further enhancing interactions with polar solvent systems.
The 2,2-dimethylpropanamide portion of the molecule introduces considerable hydrophobic character due to the branched aliphatic chain with multiple methyl groups. This structural feature may limit solubility in highly polar solvents while potentially enhancing compatibility with less polar organic solvents. The balance between hydrophilic and hydrophobic regions within the molecule creates amphiphilic characteristics that influence its overall solubility profile.
Chemical suppliers indicate that the compound exhibits enhanced solubility in polar solvents compared to unsubstituted pyridine derivatives, attributing this behavior to the polar functional groups present in the structure. However, specific quantitative solubility data across different solvent systems remains limited in the available literature.
Melting and Boiling Points
The thermal properties of this compound, including melting and boiling points, have not been extensively characterized in the available literature. Multiple chemical suppliers and databases indicate that these thermal transition temperatures are not currently available or have not been determined experimentally.
The absence of reported melting and boiling point data suggests that comprehensive thermal analysis of this compound has not yet been conducted or published in accessible chemical databases. This lack of thermal property data is common for specialized research chemicals and synthetic intermediates that may not have undergone complete physicochemical characterization.
| Thermal Property | Status | Source |
|---|---|---|
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
The determination of accurate melting and boiling points would require specialized analytical techniques such as differential scanning calorimetry or thermogravimetric analysis under controlled atmospheric conditions. The presence of multiple polar functional groups and the potential for hydrogen bonding may result in elevated melting points compared to simple aliphatic amides due to enhanced intermolecular interactions in the solid state.
Spectroscopic Characteristics
The spectroscopic properties of this compound can be analyzed through various analytical techniques that provide detailed information about its molecular structure and electronic environment. The compound's spectroscopic signature reflects the contributions from both the aromatic pyridine system and the aliphatic amide functionality.
Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals corresponding to the pyridine ring protons, the hydroxyl proton, the amide proton, and the methyl groups of the tert-butyl-like substituent. The hydroxyl group on the pyridine ring would likely appear as an exchangeable proton in hydrogen nuclear magnetic resonance spectra, while the aromatic protons would demonstrate coupling patterns consistent with the substitution pattern on the pyridine ring.
The infrared spectroscopic characteristics would be expected to include absorption bands corresponding to the hydroxyl stretch, amide carbonyl stretch, nitrogen-hydrogen amide stretch, and aromatic carbon-carbon stretches. The hydroxyl group would likely produce a broad absorption in the 3200-3600 wavenumber region, while the amide carbonyl would appear around 1650-1680 wavenumbers.
Mass spectrometric analysis would provide molecular ion peaks consistent with the molecular weight of 194.23, along with characteristic fragmentation patterns involving loss of the tert-butyl group and various aromatic ring fragmentations. The compound's spectroscopic identification would be facilitated by the distinctive combination of pyridine and amide spectroscopic features.
Properties
IUPAC Name |
N-(5-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOHUHOZODBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640085 | |
| Record name | N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-65-4 | |
| Record name | N-(5-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets and pathways. The hydroxy group on the pyridine ring can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the dimethyl-propionamide moiety can interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Ring
Key Observations :
Amide Moiety Modifications
Table 2: Amide Group Comparison
| Compound Name | Amide Type | Impact on Activity |
|---|---|---|
| N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Dimethyl-propionamide | Stabilizes hydrophobic binding |
| N-(5-Hydroxy-pyridin-2-yl)-benzamide | Benzamide | Reduced steric hindrance |
| N-(5-Hydroxy-pyridin-2-yl)-acetic acid | Acetic acid | Increased acidity, ionizability |
Key Observations :
- Dimethyl-propionamide : The bulky tert-butyl group (2,2-dimethyl) enhances binding to hydrophobic protein pockets .
- Benzamide : Aromatic rings may enable π-π stacking but lack the steric bulk of dimethyl-propionamide, reducing affinity .
- Acetic Acid : Ionizable carboxyl group limits membrane permeability but improves solubility .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1.2 | 12.5 | 194.23 |
| N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 2.8 | 1.3 | 327.23 |
| N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | 1.9 | 5.7 | 257.13 |
Key Observations :
- Higher molecular weight and halogenation (e.g., iodine) correlate with reduced solubility but increased logP .
- Hydroxyl-containing analogs exhibit superior solubility, critical for oral bioavailability .
Biological Activity
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, cellular effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.2 g/mol
- CAS Number : 898561-65-4
This compound features a hydroxy group on the pyridine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, influencing their structural conformation and function.
- Hydrophobic Interactions : The dimethyl-propionamide moiety enhances binding affinity by interacting with hydrophobic pockets in target proteins.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Enzyme Inhibition : It shows potential as an enzyme inhibitor or modulator, impacting metabolic pathways and cellular functions.
- Antidepressant Properties : Preliminary studies suggest it may exhibit antidepressant-like effects, likely due to its influence on neurotransmitter systems .
- Anticancer Activity : Research indicates that similar compounds in the pyridine class can have anticancer effects, suggesting potential applications in cancer therapy .
1. Enzyme Interaction Studies
In a laboratory setting, this compound was shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. This modulation can lead to altered pharmacokinetics of co-administered drugs.
2. Cellular Effects
Research has demonstrated that this compound influences cell signaling pathways and gene expression. For instance, it has been observed to enhance the expression of neuroprotective genes in neuronal cell lines, suggesting a potential role in neuroprotection.
3. Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against other derivatives:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Hydroxy group substitution | Antidepressant properties | Hydroxy group enhances solubility |
| N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide | Iodine substitution | Potential anticancer effects | Iodine may enhance lipophilicity |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Methoxy group substitution | Antibacterial activity | Methoxy group impacts electronic properties |
Q & A
Basic: What are the recommended synthetic routes for N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via coupling reactions between pivaloyl chloride (2,2-dimethylpropionyl chloride) and 5-hydroxypyridin-2-amine. Key steps include:
- Acylation: React 5-hydroxypyridin-2-amine with pivaloyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Optimization: Control reaction temperature (0–25°C) to minimize side reactions, and monitor progress via TLC or HPLC. For scalability, replace pyridine with cheaper bases like NaHCO₃.
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the pivaloyl group (singlet at δ ~1.3 ppm for nine equivalent methyl protons) and pyridine ring protons (δ ~6.5–8.5 ppm). The hydroxyl proton may appear as a broad singlet at δ ~5–6 ppm .
- IR Spectroscopy: Detect amide C=O stretching (~1660 cm⁻¹) and O-H stretching (~3270 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 195.1 (C₁₀H₁₄N₂O₂).
- Elemental Analysis: Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .
Advanced: How does the hydroxyl group at the 5-position of the pyridine ring influence the compound's physicochemical properties and reactivity?
Methodological Answer:
The hydroxyl group:
- Enhances Solubility: Increases polarity, improving aqueous solubility compared to non-hydroxylated analogs. Measure via shake-flask method in buffers (pH 1–13) to assess pH-dependent solubility .
- Hydrogen Bonding: Participates in intramolecular H-bonding with the amide carbonyl, stabilizing the planar conformation. Confirm via X-ray crystallography or DFT calculations.
- Reactivity: Acts as a directing group in electrophilic substitution reactions (e.g., iodination at the 3-position of the pyridine ring). Monitor regioselectivity using LC-MS .
Advanced: What strategies can mitigate discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm purity >98%, as impurities (e.g., unreacted amine) may interfere with assays .
- Standardized Assays: Replicate studies using identical cell lines (e.g., SH-SY5Y for neurotrophic activity) and protocols (e.g., Morris water maze for in vivo models) .
- Batch-to-Batch Consistency: Characterize multiple synthesis batches via DSC (melting point ~71–75°C) and XRD to ensure crystallinity uniformity .
Advanced: How does the compound's stability under varying pH and temperature conditions affect experimental outcomes?
Methodological Answer:
- pH Stability: Perform forced degradation studies (e.g., 0.1 M HCl/NaOH, 70°C, 24 hrs). Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond at pH <2 or >10) .
- Thermal Stability: Use TGA/DSC to determine decomposition temperature (>150°C). Store lyophilized samples at -20°C under nitrogen to prevent oxidation .
- Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) to assess isomerization or radical formation.
Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with neuronal targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with NMDA receptors or acetylcholinesterase. Focus on hydrogen bonding between the hydroxyl group and GluN1 subunit residues .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA.
- QSAR: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict neurotrophic activity across analogs .
Advanced: How can researchers address contradictory results in the compound’s solubility profiles reported in literature?
Methodological Answer:
- Solvent Selection: Compare solubility in DMSO (commonly used but hygroscopic) vs. aqueous buffers with surfactants (e.g., 0.1% Tween-80) .
- Standardized Protocols: Follow USP <1236> guidelines for solubility determination. Use nephelometry for low-solubility ranges (<0.1 mg/mL).
- Polymorph Screening: Identify metastable polymorphs via slurry conversion experiments, as crystalline forms may differ in solubility by >10-fold.
Advanced: What in vitro and in vivo models are appropriate for evaluating the neurotrophic potential of this compound?
Methodological Answer:
- In Vitro:
- Primary Neuronal Cultures: Assess neurite outgrowth in rat cortical neurons (dose: 1–10 µM, 72 hrs) .
- SH-SY5Y Cells: Measure BDNF expression via qPCR or ELISA.
- In Vivo:
- Scopolamine-Induced Amnesia (Mice): Evaluate cognitive rescue using passive avoidance or novel object recognition tests .
- Morris Water Maze: Test spatial memory improvement in transgenic Alzheimer’s models.
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
